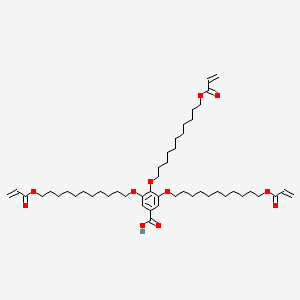
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes three acryloyloxyundecyl groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid typically involves a multi-step process. One common method starts with the esterification of 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol to form the intermediate 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in radical polymerization reactions to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the aromatic ring.
Major Products
Hydrolysis: 3,4,5-trihydroxybenzoic acid and 11-hydroxyundecanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of functional polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in developing hydrogels for wound healing and tissue engineering.
作用機序
The mechanism of action of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups can form covalent bonds with other monomers, creating a three-dimensional polymer matrix. This property is particularly useful in applications requiring strong, durable materials. Additionally, the benzoic acid core can interact with various biological targets, making it a candidate for biomedical applications .
類似化合物との比較
Similar Compounds
3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: Lacks the acryloyloxy groups, making it less reactive in polymerization reactions.
4-((11-(acryloyloxy)undecyl)oxy)benzoic acid: Contains only one acryloyloxyundecyl group, resulting in different polymerization behavior and properties.
Uniqueness
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is unique due to the presence of three acryloyloxyundecyl groups, which significantly enhance its reactivity and versatility in forming complex polymer structures. This makes it particularly valuable for applications requiring highly cross-linked and durable materials .
特性
分子式 |
C49H78O11 |
|---|---|
分子量 |
843.1 g/mol |
IUPAC名 |
3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoic acid |
InChI |
InChI=1S/C49H78O11/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3/h4-6,40-41H,1-3,7-39H2,(H,53,54) |
InChIキー |
OAEUQBQZSLRGKI-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)

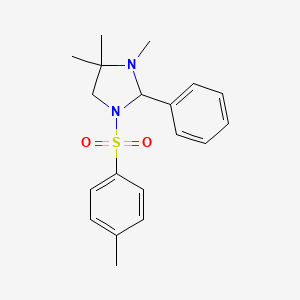

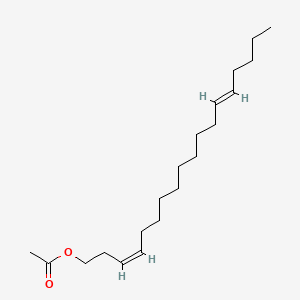
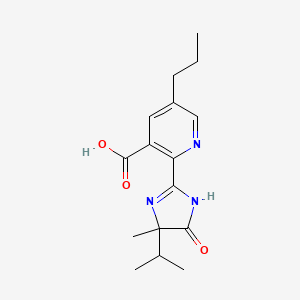
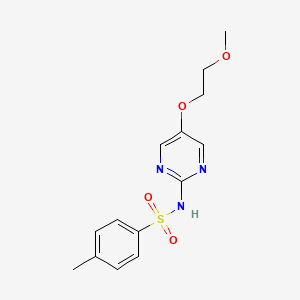
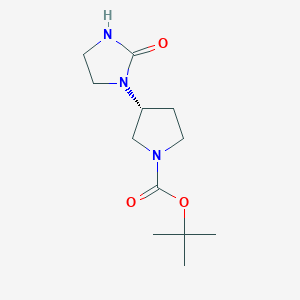
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
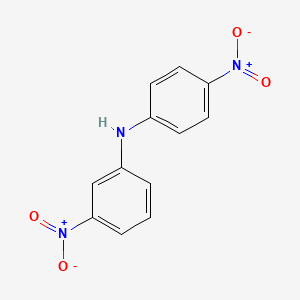


![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
